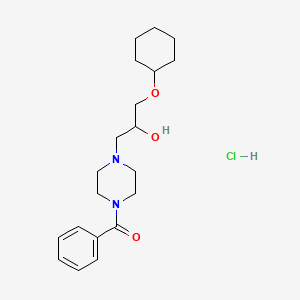
5-bromo-2-methoxy-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-methoxy-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-bromo-2-methoxy-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body, leading to its anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines and reduce the proliferation of cancer cells. The compound has also been shown to exhibit antibacterial and antifungal activities.
Advantages and Limitations for Lab Experiments
The advantages of using 5-bromo-2-methoxy-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide in lab experiments include its high potency and specificity. However, the compound is relatively expensive and may not be readily available in large quantities.
Future Directions
There are several potential future directions for the study of 5-bromo-2-methoxy-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide. These include further investigation of its anti-inflammatory and anti-tumor effects, as well as its potential use as a fluorescent probe for the detection of metal ions. Additionally, the compound could be studied for its potential use in the development of new antibacterial and antifungal agents.
In conclusion, this compound is a promising chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound.
Synthesis Methods
The synthesis of 5-bromo-2-methoxy-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide involves a multi-step process that includes the reaction of 2-phenyl-2H-1,2,3-benzotriazole-5-carboxylic acid with thionyl chloride, followed by the reaction with 4-bromo-2-methoxyaniline. The final step involves the reaction of the intermediate product with benzoyl chloride to obtain the desired compound.
Scientific Research Applications
5-bromo-2-methoxy-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
5-bromo-2-methoxy-N-(2-phenylbenzotriazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O2/c1-27-19-10-7-13(21)11-16(19)20(26)22-14-8-9-17-18(12-14)24-25(23-17)15-5-3-2-4-6-15/h2-12H,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNOZEMOFLEIFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B5202395.png)

![2-({5-[2-(4-fluorobenzoyl)carbonohydrazonoyl]-2-methoxybenzyl}oxy)benzamide](/img/structure/B5202411.png)
![N-[(4-chlorophenoxy)acetyl]tryptophan](/img/structure/B5202418.png)
![ethyl 4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate](/img/structure/B5202426.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-3-methyl-1-piperidinecarboxamide](/img/structure/B5202427.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B5202439.png)
![N-(1-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5202450.png)

![(2-methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate](/img/structure/B5202469.png)


![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5202491.png)
